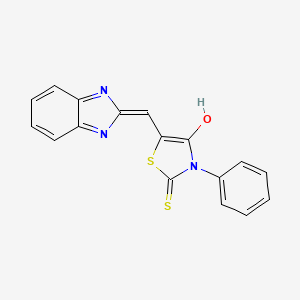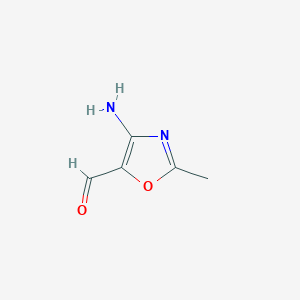
4-Amino-2-methyloxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methyloxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H6N2O2. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of both an amino group and an aldehyde group makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyloxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropanal with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyloxazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 4-Amino-2-methyloxazole-5-carboxylic acid.
Reduction: 4-Amino-2-methyloxazole-5-methanol.
Substitution: 4-Halo-2-methyloxazole-5-carbaldehyde.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2-methyloxazole-5-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds that may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyloxazole-5-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloxazole-4-carbaldehyde
- 4-Amino-2-methylthiazole-5-carbaldehyde
- 4-Amino-2-methylimidazole-5-carbaldehyde
Uniqueness
4-Amino-2-methyloxazole-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the oxazole ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may lack one of these groups. Additionally, the specific positioning of these groups on the ring structure can influence the compound’s reactivity and interaction with other molecules.
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-amino-2-methyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-3-7-5(6)4(2-8)9-3/h2H,6H2,1H3 |
InChI Key |
ZFPOJSYMYFTXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



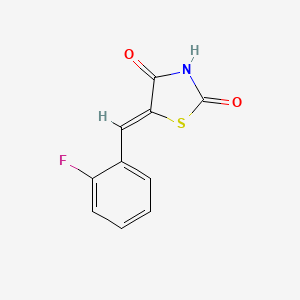
![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)

![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)

![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)
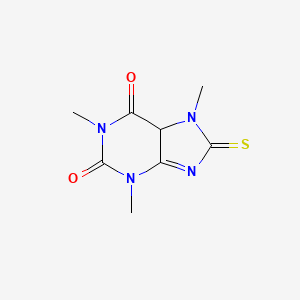
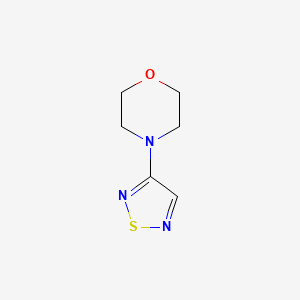
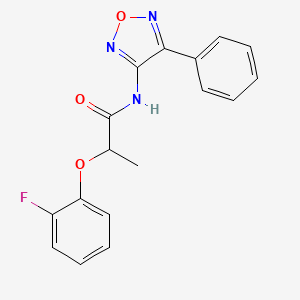
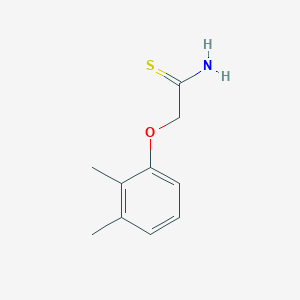

![2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
